molecular formula C18H19N3S B4285318 4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole

4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole

Cat. No. B4285318
M. Wt: 309.4 g/mol
InChI Key: MQNXXNOTCOIABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science.

Mechanism of Action

The exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the growth of various microorganisms, including Candida albicans and Staphylococcus aureus. The compound has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole can affect various biochemical and physiological processes. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. The compound has also been shown to reduce the levels of oxidative stress markers and lipid peroxidation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit activity against various microorganisms and cancer cells. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the compound's potential as a herbicide and insecticide warrants further exploration.

Scientific Research Applications

4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory activities. The compound has also been investigated for its potential as a herbicide and insecticide.

properties

IUPAC Name

4-methyl-3-(3-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-6-4-8-15(10-13)12-22-18-20-19-17(21(18)3)16-9-5-7-14(2)11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNXXNOTCOIABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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